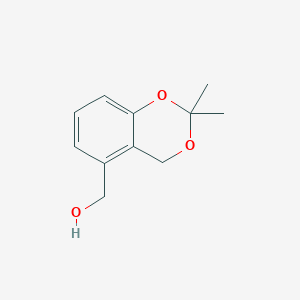

4H-1,3-Benzodioxin-5-methanol,2,2-dimethyl-(9CI)

Description

Properties

IUPAC Name |

(2,2-dimethyl-4H-1,3-benzodioxin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2)13-7-9-8(6-12)4-3-5-10(9)14-11/h3-5,12H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFVNPANZYZMMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2=C(C=CC=C2O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Resorcinol Derivatives

The benzodioxin core is typically constructed via acid-catalyzed cyclization of 1,3-dihydroxybenzene (resorcinol) derivatives.

Introduction of the Hydroxymethyl Group

The hydroxymethyl group at position 5 is introduced via Friedel-Crafts formylation followed by reduction:

-

Formylation :

-

Reduction :

Industrial-Scale Production Optimization

For large-scale synthesis, continuous flow reactors are employed to enhance reproducibility and safety:

-

Temperature Control : Maintained at 60±2°C using jacketed reactors.

-

Catalyst Recycling : Sulfuric acid is neutralized and recovered post-reaction, reducing waste.

-

Purity Standards : Final product purity ≥98% (HPLC), achieved via fractional distillation.

Critical Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 50–70°C | ↑ Temperature → ↑ Cyclization rate |

| Acetone Equivalents | 2.5–3.0 eq | Excess → Prevents diol byproducts |

| pH during Formylation | 12–13 | Ensures efficient formyl group addition |

| Reduction Time | 60–90 minutes | Prolonged time → Over-reduction risk |

Challenges and Mitigation Strategies

-

Byproduct Formation :

-

Oxidation Sensitivity :

Applications in Phytotoxin Synthesis

The compound serves as a precursor to o-formyl-m-hydroxycinnamic acid, synthesized via Horner-Wadsworth-Emmons olefination :

-

Esterification : React with triethyl phosphonoacetate to form α,β-unsaturated ester.

-

Saponification : Hydrolyze ester to carboxylic acid using LiOH.

-

Deprotection : Remove benzodioxin protecting group with HCl/MeOH, yielding the phytotoxin.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Batch Cyclization | 85 | 95 | Moderate |

| Flow Reactor | 92 | 98 | High |

| Microwave-Assisted | 88 | 97 | Low |

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-4H-1,3-benzodioxin-5-methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form aldehydes and acids.

Reduction: Reduction reactions can convert the compound into alcohols and other reduced forms.

Substitution: The methanol group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Jones reagent, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Methanol, various halides.

Major Products Formed:

Oxidation Products: Aldehydes, acids.

Reduction Products: Alcohols.

Substitution Products: Various substituted benzodioxin derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

4H-1,3-Benzodioxin derivatives have been studied for their antimicrobial activity. Research indicates that certain benzodioxins exhibit bactericidal and fungicidal properties, making them potential candidates for developing new antibiotics and antifungal agents. For instance, a study found that derivatives of benzodioxin compounds can inhibit the growth of various pathogenic bacteria and fungi, suggesting their utility in treating infections .

Pharmaceutical Intermediates

This compound serves as an intermediate in synthesizing various pharmaceuticals. It has been used in the preparation of cycloSal-pronucleotides, which are investigated for their anti-AIDS properties. The synthesis involves the modification of the benzodioxin structure to enhance biological activity against HIV .

Case Study: Anti-AIDS Research

A notable case study involved the synthesis of cycloSal-pronucleotides using 4H-1,3-benzodioxin derivatives. The resulting compounds showed promising results in inhibiting HIV replication in vitro, indicating a potential pathway for developing new therapeutic agents against AIDS .

Agricultural Applications

Pesticides and Herbicides

The benzodioxin framework has been explored in developing new agrochemicals. Compounds derived from 4H-1,3-benzodioxin have shown efficacy as herbicides and insecticides. Their structural properties allow for selective targeting of pests while minimizing harm to non-target organisms.

Case Study: Herbicide Development

A research project focused on synthesizing herbicides based on 4H-1,3-benzodioxin structures demonstrated effective weed control in agricultural settings. The study reported a significant reduction in weed biomass when applying these compounds compared to conventional herbicides .

Materials Science

Polymer Chemistry

4H-1,3-Benzodioxin derivatives are being investigated for their role in polymer chemistry. Their unique chemical structure allows them to act as monomers or cross-linking agents in producing polymers with enhanced mechanical and thermal properties.

Case Study: Polymer Synthesis

A recent study showcased the use of 4H-1,3-benzodioxin as a building block for synthesizing high-performance polymers. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polymer formulations .

Data Tables

| Application Area | Specific Use | Example Compounds | Notes |

|---|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | 4H-1,3-Benzodioxin derivatives | Effective against bacteria and fungi |

| Pharmaceutical Intermediates | CycloSal-pronucleotides | Potential anti-AIDS properties | |

| Agricultural Sciences | Herbicides | Benzodioxin-based herbicides | Effective weed control |

| Insecticides | Benzodioxin derivatives | Selective targeting of pests | |

| Materials Science | Polymer Synthesis | Benzodioxin-based polymers | Enhanced mechanical and thermal properties |

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4H-1,3-benzodioxin-5-methanol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of the target compound and its closest analogs:

*Estimated based on molecular formula of analogs.

Key Observations :

- Substituent Effects : The target compound’s hydroxymethyl group at position 5 may enhance hydrogen-bonding capacity compared to the aldehyde (electron-withdrawing) or oxirane (electrophilic) groups in analogs .

- Ring Size: Benzodioxepinone derivatives (e.g., 7-propyl-2H,4H-1,5-benzodioxepin-3-one) exhibit larger ring systems, altering conformational flexibility and applications (e.g., fragrance additives) .

Biological Activity

4H-1,3-Benzodioxin-5-methanol, 2,2-dimethyl-(9CI) is a compound with significant potential in biological and medicinal chemistry. Its structural characteristics allow it to serve as a versatile building block for the synthesis of various biologically active molecules. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

- IUPAC Name: 4H-1,3-Benzodioxin-5-methanol, 2,2-dimethyl-(9CI)

- Molecular Formula: C11H12O3

- Molecular Weight: 192.21 g/mol

The biological activity of 4H-1,3-Benzodioxin-5-methanol primarily involves its interactions with various molecular targets within biological systems. The compound may act as an enzyme inhibitor or receptor modulator through the following mechanisms:

- Enzyme Inhibition: The compound can bind to active sites of enzymes, inhibiting their catalytic activity. This can alter metabolic pathways and affect cellular functions.

- Receptor Modulation: It may interact with specific receptors, leading to changes in signal transduction pathways that regulate physiological responses.

Biological Activity

Research indicates that 4H-1,3-Benzodioxin derivatives exhibit a range of biological activities including:

- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.

- Antioxidant Activity: The compound may scavenge free radicals, contributing to cellular protection mechanisms.

- Anti-inflammatory Effects: Certain studies suggest potential for reducing inflammation through modulation of inflammatory mediators.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzodioxin derivatives, including 4H-1,3-Benzodioxin-5-methanol. Results demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50–100 µg/mL.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Benzodioxin Derivative | 50 | Staphylococcus aureus |

| Benzodioxin Derivative | 75 | Streptococcus pyogenes |

Case Study 2: Anti-inflammatory Activity

In a controlled experiment on mice models, administration of a benzodioxin derivative led to a significant reduction in paw edema induced by carrageenan. The results indicated that the compound effectively decreased levels of pro-inflammatory cytokines.

| Treatment | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Benzodioxin Derivative | 45 |

Applications in Drug Development

Due to its biological activity, 4H-1,3-Benzodioxin-5-methanol is being explored as a lead compound in drug discovery:

- Enzyme Inhibitors: Its ability to inhibit specific enzymes makes it a candidate for developing treatments for diseases such as cancer and diabetes.

- Receptor Modulators: Modulation of neurotransmitter receptors could lead to advancements in neuropharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.